molecular formula C26H32B2O4 B1525738 9,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene CAS No. 863992-56-7

9,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene

Cat. No. B1525738
M. Wt: 430.2 g/mol
InChI Key: ZLXSWNVYGSZXOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of chemical with the empirical formula C13H26B2O4 . It is also known as Bis(pinacolato)boryl methane . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

Bis(pinacolato)boryl methane is an aryl boronate ester. It has been reported by Morken and coworkers to be a key building block in the synthesis of enantioenriched secondary boronate esters, which undergo facile Suzuki-Miyaura coupling with minimal erosion of enantiopurity .


Molecular Structure Analysis

The molecular weight of this compound is 267.97 . For more detailed structural information, you may want to refer to the crystal structure of bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)-9,9-dioctylfluorene .


Chemical Reactions Analysis

One of the common reactions involving this compound is borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility might require further experimental data.

Scientific Research Applications

Blue-Emitting Materials for OLEDs

9,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene has been utilized in the synthesis of monodisperse oligocarbazoles-functionalized anthracenes. These compounds exhibit good solubility in various organic solvents and demonstrate intense blue-emitting properties, making them suitable candidates for novel blue-emitting materials in organic light-emitting diodes (OLEDs) or related devices due to their good electrochemical and thermal stabilities (Zhan, Cao, Xue, & Lu, 2013).

Cell Imaging Applications

This compound has also been involved in the development of symmetrical 9,10-dithienylanthracene derivatives exhibiting aggregation-induced emission (AIE) behaviors. These derivatives are used in cell imaging as fluorochromes due to their reversible mechanofluorochromic performance and their ability to emit intensely in aggregated states (Wang, Diao, Zhang, Chen, & Pu, 2020).

Photocatalytic Applications

In photocatalytic applications, 9,10-bis(di(p-tert-butylphenyl)amino)anthracene, a derivative of 9,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene, serves as a photocatalyst for radical fluoroalkylation under visible light irradiation. This showcases its potential in the field of photocatalysis, especially for fluoroalkyl radical generation (Noto, Tanaka, Koike, & Akita, 2018).

Electroluminescent and Optoelectronic Applications

Another application is in the domain of electroluminescent and optoelectronic materials. Derivatives of 9,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene have been synthesized for use in blue-light-emitting anthracene derivatives. These compounds show potential in the development of multilayered devices with high quantum efficiency, contributing significantly to advancements in organic light-emitting diode (OLED) technology (Park, Kang, Park, Oh, Yang, Kim, & Kwon, 2010).

Electrochemiluminescent Properties

The compound has also been studied for its electrochemiluminescent properties. Hydrophilic diarylanthracenes based on this molecule have been synthesized and characterized for their solubility in aqueous mediums and their stable electrochemiluminescent emission in water, demonstrating their potential in aqueous-based electrochemical applications (Natarajan & Schmittel, 2012).

properties

IUPAC Name

4,4,5,5-tetramethyl-2-[10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracen-9-yl]-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32B2O4/c1-23(2)24(3,4)30-27(29-23)21-17-13-9-11-15-19(17)22(20-16-12-10-14-18(20)21)28-31-25(5,6)26(7,8)32-28/h9-16H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXSWNVYGSZXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=C(C4=CC=CC=C24)B5OC(C(O5)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725454
Record name 2,2'-(Anthracene-9,10-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene

CAS RN

863992-56-7
Record name 2,2'-(Anthracene-9,10-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-Anthracenediboronic acid bis(pinacol) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene
Reactant of Route 2
Reactant of Route 2
9,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene
Reactant of Route 3
Reactant of Route 3
9,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene
Reactant of Route 4
Reactant of Route 4
9,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene
Reactant of Route 5
Reactant of Route 5
9,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene
Reactant of Route 6
Reactant of Route 6
9,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene

Citations

For This Compound
27
Citations
Y Zhu, AR Rabindranath, T Beyerlein, B Tieke - Macromolecules, 2007 - ACS Publications
Five new soluble conjugated polymers are described, which were prepared upon Suzuki polycondensation reactions. They alternately consist of dialkylated 1,4-diketo-3,6-diphenyl-…
Number of citations: 190 pubs.acs.org
Y Zhan, K Cao, P Xue, R Lu - Tetrahedron Letters, 2013 - Elsevier
New well-defined monodisperse oligocarbazoles-functionalized anthracenes An-OCZn (n=1, 2, 3) have been synthesized through Suzuki cross-coupling reaction of the brominated …
Number of citations: 19 www.sciencedirect.com
X Duan, M Xiao, J Chen, X Wang, W Peng… - … Applied Materials & …, 2015 - ACS Publications
Two isomeric A-Ar-A-type small molecules of DPP 2 An(9,10) and DPP 2 An(2,6), were synthesized with two acceptor arms of diketopyrropyrroles (DPP) and a planar aryl hydrocarbon …
Number of citations: 27 pubs.acs.org
KE Fairfull‐Smith, SE Bottle - 2008 - Wiley Online Library
New profluorescent mono‐ and di‐isoindoline nitroxides (5, 11, 16 and 19) containing 9,10‐diphenylanthracene and 9,10‐bis(phenylethynyl)anthracene structural cores were …
R Isci, D Gunturkun, AS Yalin… - Journal of Polymer …, 2021 - Wiley Online Library
Two novel copolymers of 4‐thieno[3,2‐b]thiophen‐3‐ylbenzonitrile (TT‐CN), possessing electron withdrawing cyano moiety, with anthracene (P1) and biphenyl (P2) were prepared via …
Number of citations: 18 onlinelibrary.wiley.com
R Isci, AS Yalin, D Gunturkun, T Ozturk - 2019 - pdfs.semanticscholar.org
Design and synthesis of conjugated organic polymers for electronic and optoelectronic applications, such as electrochromic devices (ECD), organic light emitting diodes (OLED), …
Number of citations: 4 pdfs.semanticscholar.org
J Chen, H Zhong, H Lv, R Liu, R Wang - ChemSusChem, 2021 - Wiley Online Library
Photocatalytic CO 2 reduction offers a promising approach for managing global carbon balance. The smooth delivery of the photoexcited electrons to the active sites without the extra …
H Liu, L Kang, J Li, F Liu, X He, S Ren… - Journal of Materials …, 2019 - pubs.rsc.org
High-efficiency deep-blue luminophores, especially those satisfying the National Television Standards Committee (NTSC) blue standard Commission Internationale de l’Éclairage (CIE) …
Number of citations: 43 pubs.rsc.org
MS Skorotetcky, OV Borshchev, NM Surin, IB Meshkov… - Silicon, 2015 - Springer
New functional silyl hydride and vinyl containing methylphenylsiloxane oligomers were synthesized by a polycondensation reaction in the active medium being the solvent, the catalyst …
Number of citations: 23 link.springer.com
H Bildirir - Organic Communications, 2022 - acgpubs.org
Post-synthetic modification is an alternative pathway to introduce functionalities into the backbone of porous materials. Sulfonation of porous organic polymers is one of the frequently …
Number of citations: 6 www.acgpubs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.